dMCL1-2

MCL-1 degradation PROTAC Binding affinity

Choose dMCL1-2 for unique MCL-1 degradation vs. inhibitor studies. Derived from A-1210477, it overcomes resistance where inhibitors fail. Ideal for apoptosis/immunotherapy synergy research. Stock availability varies; verify lead times.

Molecular Formula C61H66N10O12S
Molecular Weight 1163.3 g/mol
Cat. No. B607153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedMCL1-2
SynonymsdMCL1-2;  dMCL1 2;  dMCL12
Molecular FormulaC61H66N10O12S
Molecular Weight1163.3 g/mol
Structural Identifiers
InChIInChI=1S/C61H66N10O12S/c1-39-54(49(65(4)63-39)37-82-42-22-20-41(21-23-42)67-31-33-69(34-32-67)84(79,80)64(2)3)46-15-8-14-44-45(17-10-36-81-50-18-7-12-40-11-5-6-13-43(40)50)57(61(77)78)70(56(44)46)35-28-66-26-29-68(30-27-66)53(73)38-83-51-19-9-16-47-55(51)60(76)71(59(47)75)48-24-25-52(72)62-58(48)74/h5-9,11-16,18-23,48H,10,17,24-38H2,1-4H3,(H,77,78)(H,62,72,74)
InChIKeyVPWUIQNEJHXPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

dMCL1-2: A Cereblon-Based PROTAC Degrader for MCL-1 in Apoptosis Research


dMCL1-2 (CAS 2351218-88-5) is a proteolysis-targeting chimera (PROTAC) that functions as a potent and selective degrader of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). It is a bivalent molecule comprising an MCL-1 binding moiety, a linker, and a cereblon (CRBN) E3 ligase ligand, designed to induce the ubiquitin-proteasome-dependent degradation of MCL-1 rather than merely inhibiting its function [1]. dMCL1-2 was derived from the failed small-molecule MCL-1 inhibitor A-1210477 and has been reported to bind MCL-1 with a dissociation constant (Kd) of 30 nM, thereby activating the cellular apoptosis machinery through MCL-1 depletion [2].

Why dMCL1-2 Cannot Be Substituted by Generic MCL-1 Inhibitors Like A-1210477 or S63845


dMCL1-2 operates via a fundamentally different mechanism of action—targeted protein degradation—compared to occupancy-based small-molecule inhibitors such as A-1210477 and S63845 [1]. While inhibitors only block the anti-apoptotic function of MCL-1 by occupying its BH3-binding groove, dMCL1-2 eliminates the MCL-1 protein entirely, which can overcome resistance mechanisms that arise from MCL-1 protein overexpression or mutations that reduce inhibitor binding affinity [2]. Furthermore, dMCL1-2 was specifically derived from the failed inhibitor A-1210477, representing a distinct chemical entity designed to address the limitations of its predecessor . Consequently, substituting dMCL1-2 with a generic MCL-1 inhibitor would fundamentally alter the experimental design and is unlikely to reproduce the biological outcomes observed with targeted degradation.

dMCL1-2 Quantitative Differentiation Evidence Guide: Binding Affinity, Degradation Potency, and Cellular Activity


dMCL1-2 Exhibits Superior Binding Affinity Compared to the PROTAC Degrader C3

dMCL1-2 binds to MCL-1 with a reported dissociation constant (Kd) of 30 nM, as determined in the OPM2 multiple myeloma cell line [1]. In contrast, the cereblon-based PROTAC degrader C3 (also known as PROTAC Mcl1 degrader-1) exhibits a significantly lower potency with an IC50 of 0.78 μM (780 nM) for MCL-1 inhibition and degradation . This represents a ~26-fold difference in potency favoring dMCL1-2 under the respective assay conditions.

MCL-1 degradation PROTAC Binding affinity

dMCL1-2 Degrades MCL-1 with an IC50 of ~250 nM in OPM2 Multiple Myeloma Cells

dMCL1-2 effectively degrades MCL-1 protein in a cellular context, achieving an IC50 of approximately 250 nM in the OPM2 multiple myeloma (MM) cell line [1]. This quantitative measure of degradation potency is a key differentiator from occupancy-based inhibitors, which do not degrade the target protein. While a direct head-to-head comparison with a small-molecule inhibitor in the same assay is not available, the reported degradation IC50 provides a benchmark for the compound's cellular activity that can be contrasted with the binding affinities of inhibitors like A-1210477 (Ki = 4-5 nM) [2], which only inhibit MCL-1 function without eliminating the protein.

MCL-1 degradation Cellular potency Multiple myeloma

dMCL1-2 Overcomes Resistance in Breast Cancer Stem-Like Cells Where Inhibitor A-1210477 Failed

In a study investigating resistance of breast cancer stem-like cells (BCSC) to γδ T cell immunotherapy, dMCL1-2 partially overcame BCSC resistance, whereas the MCL-1 inhibitor A-1210477 (from which dMCL1-2 was derived) was described as a 'failed inhibitor' and used as a control [1]. The study demonstrated that BCSC resistance was mediated by upregulation of the anti-apoptotic protein MCL-1, and that degradation of MCL-1 by dMCL1-2 could restore sensitivity to immune-mediated killing. This functional outcome highlights the advantage of target degradation over inhibition in a therapeutically relevant resistance model.

Breast cancer stem cells Immunotherapy Drug resistance

dMCL1-2's Degrader Mechanism Provides a Distinct Selectivity Profile Compared to Inhibitors S63845 and A-1210477

As a cereblon-based PROTAC, dMCL1-2 achieves selectivity not only through the affinity of its MCL-1-binding moiety but also through the requirement for a stable ternary complex formation between MCL-1, dMCL1-2, and the E3 ligase cereblon [1]. This is fundamentally different from small-molecule inhibitors like S63845 (Kd = 0.19 nM for MCL-1, no discernible binding to BCL-2 or BCL-XL) and A-1210477 (Ki = 4-5 nM for MCL-1, selective over BCL-2 and BCL-XL) , which rely solely on binding pocket occupancy. While quantitative selectivity data for dMCL1-2 against other BCL-2 family members is not explicitly reported, the PROTAC mechanism often results in enhanced degradation selectivity due to the cooperative binding requirements, potentially reducing off-target degradation compared to inhibitors that may have residual binding to closely related proteins.

Selectivity Mechanism of action PROTAC

Optimal Research Applications for dMCL1-2: Leveraging Its Unique Degrader Profile


Investigating MCL-1-Dependent Resistance Mechanisms in Cancer

dMCL1-2 is ideally suited for studies aiming to dissect the role of MCL-1 protein overexpression in conferring resistance to chemotherapies or targeted agents. As demonstrated in breast cancer stem-like cells, dMCL1-2 can overcome resistance where the inhibitor A-1210477 failed [1]. Researchers can use dMCL1-2 to confirm whether MCL-1 degradation, rather than mere inhibition, is necessary to sensitize resistant cell populations, providing a more definitive link between MCL-1 protein levels and therapeutic response.

Evaluating Combination Strategies with Immunotherapies

The ability of dMCL1-2 to degrade MCL-1 and partially restore sensitivity to γδ T cell-mediated killing in resistant cancer stem cells positions it as a powerful tool for exploring combination therapies with immunotherapeutic agents [1]. This application is particularly relevant for preclinical studies examining the intersection of apoptosis regulation and immune surveillance, where complete elimination of MCL-1 may be required to achieve maximal synergy with immune checkpoint inhibitors or adoptive cell therapies.

Comparative Studies of MCL-1 Inhibition vs. Degradation

dMCL1-2, derived from the inhibitor A-1210477, provides a unique opportunity for head-to-head comparative studies between target inhibition and targeted degradation [1]. By treating the same cellular models with dMCL1-2 and A-1210477, researchers can delineate phenotypes that are specifically attributable to the loss of MCL-1 protein versus the blockade of its BH3-binding function. Such studies are essential for advancing the fundamental understanding of MCL-1 biology and for validating degradation as a superior therapeutic strategy in certain contexts.

Validating MCL-1 Dependency in Hematological Malignancies

Given its potent degradation activity in multiple myeloma cell lines (OPM2, IC50 ≈ 250 nM) [1], dMCL1-2 is a valuable chemical probe for validating MCL-1 dependency across a panel of hematological cancer cell lines. Its use can help identify cancer subtypes that are particularly vulnerable to MCL-1 loss, thereby informing target validation efforts and prioritizing indications for the development of next-generation MCL-1 degraders.

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